(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACXWOETVLBIA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214148 | |
| Record name | rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3205-35-4 | |
| Record name | rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3205-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Camphor-10-sulfonic acid (5–10 mol%)
-
Solvent : Methanol (neat)
-
Temperature : Reflux (64–65°C)
-
Duration : 12–24 hours
The stereochemical integrity of the starting dicarboxylic acid is critical. Racemic trans-1,2-cyclohexanedicarboxylic acid may be resolved using chiral amines (e.g., (R)-α-methylbenzylamine) prior to esterification. For instance, Lemiègre et al. (2004) demonstrated that resolving the racemic acid with (R)-α-methylbenzylamine in ethanol yields enantiomerically pure (1R,2R)-trans-cyclohexanedicarboxylic acid, which is subsequently esterified.
Table 1: Direct Esterification Parameters
| Parameter | Value |
|---|---|
| Catalyst | Camphor-10-sulfonic acid |
| Catalyst Loading | 5–10 mol% |
| Solvent | Methanol |
| Temperature | 64–65°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield | 96% |
| Enantiomeric Excess | >99% (with resolved precursor) |
Catalytic Isomerization of Cyclohexanedicarboxylic Acid Derivatives
While patents primarily describe methods for 1,4-cyclohexanedicarboxylic acid isomerization (e.g., CN103539660A), analogous strategies may apply to 1,2-isomers. For example, sodium methylate in dimethylformamide (DMF) catalyzes the isomerization of cis/trans mixtures to enrich the thermodynamically stable trans isomer. Applied to 1,2-cyclohexanedicarboxylic acid, this method could enhance trans-isomer content before esterification.
Key Steps in Isomerization:
-
Substrate Preparation : A mixture of cis/trans-1,2-cyclohexanedicarboxylic acid is dissolved in DMF.
-
Catalyst Addition : Sodium methylate (1–5 wt% of substrate) is introduced.
-
Reaction Conditions : Reflux at 160°C for 6–24 hours.
-
Crystallization : Cooling to 5–10°C induces crystallization of the trans isomer.
-
Esterification : Isolated trans acid is esterified with methanol and CSA.
Table 2: Isomerization-Esterification Workflow
| Step | Conditions | Outcome |
|---|---|---|
| Isomerization | 160°C, 12h, NaOMe/DMF | Trans isomer enrichment |
| Crystallization | 5–10°C | 85–90% recovery |
| Esterification | CSA, MeOH, reflux | 96% yield |
| Parameter | Value |
|---|---|
| Catalyst | Ru-(R)-BINAP |
| Pressure | 50–100 bar H₂ |
| Solvent | Methanol |
| Temperature | 25–50°C |
| Enantiomeric Excess | >90% (estimated) |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Chiral resolution remains a cornerstone for obtaining enantiopure (1R,2R)-trans-cyclohexanedicarboxylic acid. Racemic trans-acid is treated with a chiral amine (e.g., (R)-α-methylbenzylamine) in ethanol, forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the (1R,2R)-acid amine salt, which is acidolyzed to free the diacid for esterification.
Critical Factors :
-
Amine Selection : (R)-α-methylbenzylamine provides optimal solubility differences.
-
Solvent System : Ethanol/water mixtures enhance crystallization efficiency.
-
Yield : 40–50% per resolution cycle (typical for chiral resolutions).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow systems enable rapid esterification, while immobilized CSA catalysts simplify product separation. A representative industrial workflow might include:
-
Continuous Isomerization : Fixed-bed reactors with NaOMe/γ-Al₂O₃ catalysts.
-
In-Line Esterification : Methanol and CSA in a plug-flow reactor at 70°C.
-
Distillation : Fractional distillation removes excess methanol and water.
Table 4: Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 100–500 kg/day |
| Catalyst Lifetime | 6–12 months |
| Purity | >99.5% |
| Overall Yield | 85–90% |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of (1R,2R)-dimethyl cyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate serves as a vital building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, including:
- Esterification : The compound can be synthesized from (1R,2R)-cyclohexane-1,2-dicarboxylic acid via esterification with methanol.
- Reduction Reactions : It can be reduced to form (1R,2R)-dimethyl cyclohexane-1,2-diol using reducing agents such as lithium aluminum hydride.
- Oxidation Reactions : The ester groups can be oxidized to yield corresponding carboxylic acids.
Materials Science
In materials science, this compound is used for the preparation of polymers and other materials with specific properties. Its unique structure allows for the development of materials that exhibit desirable mechanical and thermal characteristics.
Biological Studies
Derivatives of this compound are investigated for potential biological activity. These studies often focus on:
- Pharmaceutical Applications : The compound is involved in the synthesis of pharmaceutical agents, including its application in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) related to drugs like Lurasidone .
- Biochemical Interactions : Research includes examining how derivatives interact with specific molecular targets such as enzymes or receptors.
Industrial Applications
The compound finds utility in the production of plasticizers, resins, and other industrial chemicals. Its properties make it suitable for enhancing flexibility and durability in various formulations.
Case Study 1: Synthesis of Pharmaceutical Agents
Research has demonstrated that this compound is crucial in synthesizing compounds used in treating psychiatric disorders. Its derivatives have shown promise in modulating neurotransmitter systems.
Case Study 2: Development of Advanced Materials
Studies have explored the use of this compound in creating biodegradable plastics. The incorporation of this compound into polymer matrices has resulted in materials that maintain structural integrity while being environmentally friendly.
Mechanism of Action
The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with two ester groups at the 1 and 2 positions. Its molecular formula is , with a molecular weight of approximately 200.24 g/mol. The compound's chirality, indicated by the (1R,2R) configuration, plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially influencing several biological pathways.
- Ligand Binding : Its ester functional groups may facilitate interactions with specific receptors or enzymes, leading to altered biological responses.
- Enzyme Modulation : Studies suggest that derivatives of this compound can inhibit or activate certain enzymes, impacting metabolic pathways.
Pharmacological Applications
Research indicates that this compound and its derivatives may have applications in drug development:
- Anti-inflammatory Activity : Some studies have reported that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens, although further studies are needed to confirm these findings.
Synthesis Methods
The synthesis of this compound typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is commonly catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production
In industrial settings, continuous flow processes are employed to enhance yield and efficiency. Solid acid catalysts may also be used to improve the esterification process.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylate | Enantiomer | Different stereochemistry affecting biological activity |
| (1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate | Diester | Ethyl groups alter solubility and reactivity |
| (1R,2R)-Cyclohexane-1,2-dicarboxylic acid | Dicarboxylic acid | Lacks ester groups; more polar due to carboxylic acids |
Case Studies and Research Findings
Recent studies have focused on exploring the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Pharmaceutical Research demonstrated that derivatives of this compound reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways .
- Antimicrobial Testing : Research conducted by indicated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential for therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate?
The compound is typically synthesized via enantioselective methods using chiral catalysts or resolving agents. For example, (1R,2R)-cyclohexane-1,2-dicarboxylic acid derivatives can be esterified with methanol under acidic conditions, followed by chiral resolution via crystallization or chromatography. Alternatively, asymmetric hydrogenation of precursor dienes or diesters using transition-metal catalysts (e.g., Ru or Rh complexes) has been reported to yield the desired stereoisomer . Dilithiation of dimethyl cyclohexane-1,2-dicarboxylate intermediates and subsequent reactions with electrophiles (e.g., methyl iodide) can also produce functionalized derivatives, though stereochemical control requires careful optimization of reaction parameters .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical assignment. For instance, crystal structures of related compounds (e.g., (1R,2S)-cyclohexane-1,2-dicarboxylate derivatives) reveal distinct bond lengths and angles (e.g., C–O and C–C distances) that correlate with stereochemistry . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to analyze diastereotopic protons and coupling constants. For example, vicinal coupling constants () in the cyclohexane ring differ between cis and trans isomers, aiding in stereochemical identification . Specific optical rotation (SOR) measurements further validate enantiomeric purity .
Q. What analytical techniques are employed to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is critical for separating enantiomers and quantifying purity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while Differential Scanning Calorimetry (DSC) evaluates thermal stability and polymorphic transitions. Impurity profiling, such as detecting diaqua-platinum complexes in related pharmaceuticals, involves validated methods comparing retention times and peak areas against reference standards .
Advanced Research Questions
Q. What experimental challenges arise in maintaining enantiomeric purity during synthesis?
Racemization is a major concern during esterification or under acidic/basic conditions. For example, prolonged reaction times or elevated temperatures can lead to epimerization at the chiral centers. Mitigation strategies include using mild reagents (e.g., trimethylsilyl diazomethane for esterification), low-temperature reactions, and inert atmospheres. Additionally, side reactions during dilithiation (e.g., with methyl iodide) may produce undesired byproducts, necessitating strict stoichiometric control and real-time monitoring via -NMR .
Q. How can contradictory data in reaction outcomes with dilithiated this compound be resolved?
Discrepancies in product yields or stereoselectivity often stem from variations in substrate reactivity, solvent polarity, or lithiation efficiency. For example, reactions with α,ω-dihalides may produce cyclized products under high-dilution conditions but linear adducts at higher concentrations. Systematic studies using Design of Experiments (DoE) frameworks can isolate critical variables (e.g., temperature, solvent, and electrophile type). Computational modeling (e.g., DFT calculations) further elucidates transition states and reaction pathways .
Q. What are the thermal stability profiles of this compound under high-temperature conditions?
Thermal degradation studies at 700°C and short contact times (~30–40 ms) reveal ~7% decomposition, primarily via cycloreversion pathways. By contrast, structurally similar esters (e.g., dimethyl maleate) exhibit isomerization but no significant breakdown. Stability is enhanced by steric hindrance in the cyclohexane ring, which impedes retro-Diels-Alder reactions. Thermogravimetric Analysis (TGA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile decomposition products, informing safe handling protocols .
Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound derivatives?
X-ray diffraction studies of related crystals (e.g., C22H26N2O4) show intermolecular hydrogen bonds (e.g., N–H⋯O) with donor-acceptor distances of ~2.98 Å, stabilizing the lattice. These interactions dictate polymorphism and melting behavior. Subtle changes in substituents (e.g., replacing methyl with tert-butyl groups) alter packing efficiency and solubility, impacting crystallization strategies for enantiopure isolation .
Methodological Guidance
- For enantioselective synthesis : Prioritize asymmetric catalysis over resolution to minimize yield losses. Use chiral ligands (e.g., BINAP or Salen complexes) with Ru or Rh catalysts for hydrogenation .
- For structural analysis : Combine X-ray crystallography with -NMR coupling constants to resolve ambiguities in stereochemical assignments .
- For thermal studies : Employ TGA-GC-MS to correlate mass loss with specific degradation pathways, ensuring process safety in high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
